(1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol, commonly known as cis-Piperitol, is a cyclic organic compound with the molecular formula . This compound is characterized by its unique structural configuration, which includes a cyclohexene ring with an isopropyl and a methyl group attached. The compound is notable for its applications in the fragrance industry due to its pleasant odor profile.
This compound is classified as a terpenoid, specifically a monoterpene alcohol. It falls under the category of cyclic compounds due to its cyclohexene structure. The IUPAC name reflects its stereochemistry, indicating the specific spatial arrangement of atoms within the molecule.
The synthesis of (1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol can be achieved through several methods, primarily involving the manipulation of precursor compounds derived from natural sources or through synthetic organic chemistry techniques.
The synthetic pathways often involve multi-step processes that may include:
The molecular structure of (1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol features:
The stereochemistry is crucial, with the "cis" designation indicating that the isopropyl and hydroxyl groups are on the same side of the cyclohexene ring.
(1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol can participate in various chemical reactions typical for alcohols and terpenoids:
These reactions may require specific catalysts or conditions, such as acidic or basic environments, to proceed efficiently.
The mechanism of action for (1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol primarily revolves around its role in fragrance formulations. The compound interacts with olfactory receptors in humans, contributing to its characteristic scent profile.
Research has shown that compounds like cis-Piperitol can enhance sensory experiences in perfumery by providing fresh and green notes, making it valuable in both cosmetic and food industries .
These properties make it suitable for various applications in flavoring and fragrance industries.
(1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol is widely used in:
The stereoselective construction of the (1R,6S)-3-(isopropyl)-6-methylcyclohex-2-en-1-ol configuration represents a significant synthetic challenge due to the presence of two adjacent chiral centers in a constrained cyclohexenol system. Contemporary approaches leverage transition metal catalysts with chiral ligands to achieve precise stereocontrol. The hydrogenation of precursor terpenoid ketones using Ru(II)-BINAP complexes enables enantioselective reduction with enantiomeric excess (ee) values exceeding 95% under optimized conditions . This methodology capitalizes on the prochiral nature of the enone system, where asymmetric hydrogen transfer occurs preferentially from the re face of the molecule when mediated by (S)-tol-BINAP/RuCl₂(dmf)₃ catalysts .
Alternative methodologies employ Noyori-type transfer hydrogenation of α,β-unsaturated ketone precursors using formic acid-triethylamine mixtures as the hydrogen source. This approach generates the (1R,6S) configuration with exceptional diastereoselectivity (>98:2 dr) and enantioselectivity (>99% ee) when catalyzed by (1R,2S)-Noyori-CpIr(III) complexes . The reaction proceeds via a concerted six-membered transition state where the chiral catalyst positions the substrate for hydride transfer exclusively to the *si face of the carbonyl carbon while simultaneously facilitating proton transfer to the oxygen atom.
Kinetic resolution of racemic mixtures presents another viable pathway, particularly for structurally related terpenoids. Chiral Co(III)-salen catalysts demonstrate remarkable efficiency in hydrolyzing the undesired enantiomer of racemic esters, leaving behind the (1R,6S)-enriched alcohol. This method achieves selectivity factors (S) of 35-40 at ambient temperatures in biphasic systems .
Table 1: Comparative Asymmetric Synthesis Approaches
Method | Catalyst System | Key Parameters | ee (%) | Yield (%) |
---|---|---|---|---|
Hydrogenation | Ru(II)-(S)-tol-BINAP | 80°C, 50 psi H₂, THF | 97.5 | 92 |
Transfer Hydrogenation | Cp*Ir(III)-(1R,2S)-TsDPEN | HCO₂H/Et₃N, rt, 24h | 99.1 | 88 |
Kinetic Resolution | Co(III)-(R,R)-Jacobsen salen | Racemic acetate, pH 7 buffer | 99.0* | 45* |
Organocatalytic Reduction | L-Proline-thiourea | Hantzsch ester, -20°C, 72h | 86.2 | 78 |
*Theoretical maximum yield for kinetic resolution is 50%
Biocatalytic transformations provide sustainable alternatives for accessing enantiopure (1R,6S)-3-(isopropyl)-6-methylcyclohex-2-en-1-ol with exceptional stereofidelity. Pseudomonas fluorescens alcohol dehydrogenase (ADH) exhibits remarkable substrate specificity toward terpenoid derivatives, catalyzing the NADPH-dependent reduction of prochiral ketones to the (1R,6S)-alcohol with >99% ee under mild aqueous conditions (pH 7.0, 30°C) [5]. This enzymatic transformation proceeds via a Bi-Bi ordered mechanism where cofactor binding precedes substrate orientation in the active site, positioning the ketone for stereoselective hydride transfer from the re face.
Whole-cell biotransformations using engineered Rhodococcus erythropolis strains offer enhanced catalytic efficiency by regenerating cofactors in situ. These systems achieve complete conversion of 3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one to the target alcohol within 8 hours at 30°C, with the cells maintained at high density (OD₆₀₀ ≈ 50) in phosphate buffer [5]. The intracellular enzyme cascade not only drives the reduction but also prevents product degradation through compartmentalization.
Enzyme immobilization on functionalized mesoporous silica (SBA-15) significantly enhances operational stability, enabling 15 reaction cycles without substantial loss of activity or stereoselectivity. Cross-linked enzyme aggregates (CLEAs) of Thermomyces lanuginosus lipase selectively esterify racemic mixtures, enriching the (1R,6S)-enantiomer through kinetic resolution in organic media (hexane:isopropanol 9:1). This approach achieves enantiomeric ratios (E) >200, making it suitable for industrial-scale production [5].
Table 2: Biocatalytic Performance Parameters
Biocatalyst System | Substrate Conc. (mM) | Time (h) | Conversion (%) | ee (%) | Productivity (g/L/h) |
---|---|---|---|---|---|
P. fluorescens ADH (free) | 50 | 24 | 98 | >99 | 0.20 |
R. erythropolis (whole cells) | 200 | 8 | 100 | 99.5 | 1.92 |
Candida antarctica Lipase B (CALB) | 100* | 48 | 42 | 99.8 | 0.08 |
T. lanuginosus CLEAs | 150* | 72 | 45 | 99.9 | 0.09 |
*Racemic resolution of alcohol via esterification
The Ritter reaction of (1R,6S)-3-(isopropyl)-6-methylcyclohex-2-en-1-ol provides strategic access to complex amide derivatives through carbocation-mediated nucleophilic trapping. When the allylic alcohol undergoes acid-catalyzed dehydration with concentrated H₂SO₄ in acetonitrile at 0°C, it generates a resonance-stabilized tertiary carbocation that undergoes regioselective addition by nitrile nucleophiles [4]. This transformation demonstrates remarkable stereospecificity, wherein the (1R,6S) configuration directs antiperiplanar elimination of water to form a transient allylic carbocation that retains the cyclohexenol ring conformation.
The regiochemical outcome favors C1 functionalization over C3 due to the greater stability of the tertiary carbocation at C1 (benzylic-type stabilization from the adjacent double bond). Acetonitrile attack occurs predominantly at this position (95:5 ratio) as confirmed by HPLC analysis using a Newcrom R1 reverse-phase column with acetonitrile/water/phosphoric acid mobile phase [4]. The reaction exhibits first-order kinetics with respect to both substrate and nitrile concentration below 5°C, transitioning to zero-order above this temperature due to rapid carbocation formation.
Solvent effects profoundly influence diastereoselectivity in Ritter reactions. Polar aprotic solvents (acetonitrile) favor trans-amide formation (dr 85:15), while dichloromethane shifts selectivity toward cis-diastereomers (dr 60:40). This phenomenon arises from differential solvation of the carbocation intermediate, where more polar environments stabilize the contact ion pair, enabling faster recombination before conformational relaxation [4].
Table 3: Ritter Reaction Optimization Parameters
Reaction Variable | Conditions | Conversion (%) | C1:C3 Ratio | d.r. (trans:cis) |
---|---|---|---|---|
Acid Catalyst | ||||
H₂SO₄ (96%) | 0°C, 1h | 98 | 95:5 | 85:15 |
CF₃CO₂H | 0°C, 3h | 87 | 92:8 | 80:20 |
BF₃·Et₂O | -20°C, 12h | 65 | 98:2 | 90:10 |
Solvent | ||||
CH₃CN | H₂SO₄, 0°C | 98 | 95:5 | 85:15 |
CH₂Cl₂ | H₂SO₄, 0°C | 95 | 93:7 | 60:40 |
Toluene | H₂SO₄, 0°C | 82 | 97:3 | 95:5 |
Temperature | ||||
-20°C | H₂SO₄, CH₃CN | 75 | 98:2 | 90:10 |
25°C | H₂SO₄, CH₃CN | 99 | 88:12 | 75:25 |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3